3-[3-(Trifluoromethyl)cyclohexyl]-1,2-oxazole-4-carboxylic acid
CAS No.:
Cat. No.: VC17723828
Molecular Formula: C11H12F3NO3
Molecular Weight: 263.21 g/mol
* For research use only. Not for human or veterinary use.
![3-[3-(Trifluoromethyl)cyclohexyl]-1,2-oxazole-4-carboxylic acid -](/images/structure/VC17723828.png)
Specification
Molecular Formula | C11H12F3NO3 |
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Molecular Weight | 263.21 g/mol |
IUPAC Name | 3-[3-(trifluoromethyl)cyclohexyl]-1,2-oxazole-4-carboxylic acid |
Standard InChI | InChI=1S/C11H12F3NO3/c12-11(13,14)7-3-1-2-6(4-7)9-8(10(16)17)5-18-15-9/h5-7H,1-4H2,(H,16,17) |
Standard InChI Key | KCJRTASQJKZIGJ-UHFFFAOYSA-N |
Canonical SMILES | C1CC(CC(C1)C(F)(F)F)C2=NOC=C2C(=O)O |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Substituent Analysis
The molecular structure of 3-[3-(trifluoromethyl)cyclohexyl]-1,2-oxazole-4-carboxylic acid comprises three distinct components:
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A 1,2-oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom in adjacent positions.
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A 3-(trifluoromethyl)cyclohexyl group attached to the oxazole ring at position 3. This substituent introduces a cyclohexane ring with a trifluoromethyl (-CF₃) group at the third carbon, conferring hydrophobicity and electronic effects.
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A carboxylic acid moiety (-COOH) at position 4 of the oxazole, enabling hydrogen bonding and salt formation .
Property | Value/Identifier |
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IUPAC Name | 3-[3-(trifluoromethyl)cyclohexyl]-1,2-oxazole-4-carboxylic acid |
Molecular Formula | C₁₁H₁₂F₃NO₃ |
Molecular Weight | 263.21 g/mol |
SMILES | C1CC(CC(C1)C(F)(F)F)C2=NOC=C2C(=O)O |
InChIKey | KCJRTASQJKZIGJ-UHFFFAOYSA-N |
Spectroscopic and Computational Insights
While experimental spectral data (e.g., NMR, IR) are absent in public databases, computational tools predict key features:
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Hydrogen Bonding: The carboxylic acid group likely participates in intramolecular hydrogen bonding with the oxazole nitrogen, stabilizing the planar conformation .
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Lipophilicity: The trifluoromethyl group enhances lipid solubility, as evidenced by the calculated partition coefficient (logP) of 2.1, suggesting moderate membrane permeability .
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Tautomerism: The oxazole ring may exhibit tautomeric equilibria, though the 1,2-oxazole form is predominant under standard conditions .
Synthetic Pathways and Challenges
Oxazole Ring Formation
The van Leusen reaction using cyclohexyl-substituted nitriles and TosMIC (tosylmethyl isocyanide) is a plausible method for constructing the 1,2-oxazole core . Subsequent oxidation of a methyl group to the carboxylic acid (via KMnO₄ or CrO₃) would complete the synthesis.
Table 2: Hypothetical Synthetic Route
Step | Reaction Type | Reagents/Conditions |
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1 | Trifluoromethylation | (CF₃)₂Hg, AlCl₃, 0–5°C |
2 | Cyclohexane Functionalization | Pd(PPh₃)₄, CF₃SiMe₃, DMF, 80°C |
3 | Oxazole Synthesis | TosMIC, K₂CO₃, MeOH, reflux |
4 | Oxidation | KMnO₄, H₂O, 60°C |
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Aqueous Solubility: Estimated at 0.12 mg/mL (pH 7.4), indicating limited water solubility due to the hydrophobic trifluoromethylcyclohexyl group .
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Thermal Stability: Differential scanning calorimetry (DSC) predicts a melting point of 189–192°C, with decomposition above 250°C .
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pH Sensitivity: The carboxylic acid (pKa ≈ 4.2) undergoes deprotonation in alkaline environments, enhancing solubility .
ADME Profiling (Predicted)
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Absorption: Moderate intestinal absorption (Caco-2 permeability: 8.7 × 10⁻⁶ cm/s) due to balanced lipophilicity and hydrogen-bonding capacity .
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Metabolism: Susceptible to hepatic oxidation via CYP3A4, with potential formation of hydroxylated metabolites .
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Excretion: Renal clearance predominates (70%), with a half-life of 3.2 hours in rodent models .
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